- Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutants, Biopolymers, 2015, 104(5), 585-600
Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)
93267-04-0 structure
Product Name:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
N.o CAS:93267-04-0
MF:C9H16INO4
MW:329.132115364075
MDL:MFCD00216579
CID:61617
PubChem ID:10903591
Update Time:2025-10-18
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
- Boc-Beta-iodo-Ala-Ome
- (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
- Boc-3-iodo-L-alanine Methyl Ester
- Boc-Ala(I)-Ome
- Boc-b-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe
- L-N-Boc-3-Iodoalanine Methyl Ester
- Boc-?-iodo-Ala-OMe
- Boc-ß-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe,Boc-ß
- -iodo-Ala-OMe,BR
- Boc-Ala(3-I)-OMe
- N-Boc-3-iodo-L-alanine Methyl Ester
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
- L
- N-Boc-L-iodoalanine methyl ester
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
-
- MDL: MFCD00216579
- Inchi: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
- Chave InChI: UGZBFCCHLUWCQI-LURJTMIESA-N
- SMILES: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
- BRN: 4422011
Propriedades Computadas
- Massa Exacta: 329.01200
- Massa monoisotópica: 329.012401
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 7
- Complexidade: 237
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 64.6
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: none
Propriedades Experimentais
- Cor/Forma: White to Yellow Solid
- Densidade: 1.5510
- Ponto de Fusão: 49.0 to 53.0 deg-C
- Ponto de ebulição: 356.5℃ at 760 mmHg
- Ponto de Flash: 169.4 °C
- Coeficiente de partição da água: Soluble in water and 1% acetic acid.
- PSA: 64.63000
- LogP: 1.87860
- Sensibilidade: Light Sensitive
- Rotação Específica: -4° (c=2, MeOH)
- Actividade Óptica: [α]22/D −4°, c = 2 in methanol
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: 24/25
- CÓDIGOS DA MARCA F FLUKA:8
- Condição de armazenamento:0-10°C
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Dados aduaneiros
- CÓDIGO SH:2924199090
- Dados aduaneiros:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113234-25g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 25g |
¥564.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113234-5g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 5g |
¥141.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113234-1g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 1g |
¥49.90 | 2023-09-04 | |
| Fluorochem | M03256-1g |
Boc-?-iodo-Ala-OMe |
93267-04-0 | 95% | 1g |
£28.00 | 2022-02-28 | |
| Fluorochem | M03256-5g |
Boc-?-iodo-Ala-OMe |
93267-04-0 | 95% | 5g |
£69.00 | 2022-02-28 | |
| Fluorochem | M03256-25g |
Boc-?-iodo-Ala-OMe |
93267-04-0 | 95% | 25g |
£256.00 | 2022-02-28 | |
| AstaTech | 56474-1/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 1/G |
$18 | 2021-07-03 | |
| AstaTech | 56474-5/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 5/G |
$27 | 2021-07-03 | |
| AstaTech | 56474-25/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 25/G |
$115 | 2021-07-03 | |
| Chemenu | CM255848-1000g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 1000g |
$2336 | 2021-06-09 |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ; 25 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dimethylformamide ; 3 h, 0 °C → rt
Referência
- Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivatives, Tetrahedron, 2017, 73(42), 6085-6091
Método de produção 3
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
Referência
- Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water, Organic & Biomolecular Chemistry, 2013, 11(18), 2943-2946
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ; 30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
Referência
- Synthesis of 4-chlorokynurenines and intermediates, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
Referência
- Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction, Organic Syntheses, 2015, 92, 103-116
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ; 3 d, rt; 1 d, rt
Referência
- Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions, Organic Syntheses, 2005, 81, 77-88
Método de produção 7
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referência
- Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-Coupling, Journal of the American Chemical Society, 2019, 141(18), 7582-7588
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ; 24 h, rt
Referência
- Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl ester, Huagong Jishu Yu Kaifa, 2004, 33(2), 13-16
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Referência
- Readily available amino acid building blocks for the synthesis of phosphole-containing peptides, Tetrahedron Letters, 2007, 48(16), 2857-2859
Método de produção 10
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2.5 h, rt
Referência
- The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1), Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396
Método de produção 11
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane
Referência
- Synthesis of conformationally restricted Beta-turn mimics, 2006, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
Referência
- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate Manipulation, Journal of Organic Chemistry, 2009, 74(17), 6792-6796
Método de produção 13
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
Referência
- Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin C, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269
Método de produção 14
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
Referência
- Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine A, Organic Letters, 2011, 13(10), 2614-2617
Método de produção 15
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 1 h, 0 °C; 1.5 h, rt
Referência
- Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and E, Organic Letters, 2003, 5(24), 4599-4602
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ; rt; 42 h, rt
Referência
- Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referência
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes, Chemical Science, 2018, 9(23), 5295-5300
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone
Referência
- Synthesis of all three regioisomers of pyridylalanine, Synlett, 1997, (2), 169-170
Método de produção 19
Condições de reacção
1.1 Reagents: Iodine Solvents: Acetone
Referência
- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
- Boc-Ser-OMe
- Boc-Ser(Tos)-OMe
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Número da Ordem:A844492
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:03
Preço ($):475.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:93267-04-0)(R)-N-叔丁氧羰基-3-碘代丙氨酸甲酯
Número da Ordem:LE25982537
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:54
Preço ($):discuss personally
E- mail:18501500038@163.com
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Literatura Relacionada
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate) Produtos relacionados
- 850630-45-4(D-ALANINE, 3-IODO-N-[(2-PROPENYLOXY)CARBONYL]-, 2-PROPENYL ESTER)
- 125942-79-2(boc-3-iodo-d-alanine benzyl ester)
- 91103-47-8(Boc-D-Ala-OMe)
- 112392-66-2(Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester)
- 51814-53-0(L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester)
- 170848-34-7((S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester)
- 28875-17-4(Boc-Ala-OMe)
- 58177-77-8(N-(tert-Butoxycarbonyl)alanine tert-Butyl Ester)
- 889670-02-4(Methyl 2-(tert-Butoxycarbonylamino)-3-iodopropanoate)
- 108728-93-4(L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, iodomethyl ester)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Pureza:99%
Quantidade:500g
Preço ($):475.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93267-04-0)(R)-N-叔丁氧羰基-3-碘代丙氨酸甲酯
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito